1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene
Description
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene is a substituted cyclohexene derivative characterized by a cyclohex-1-ene core attached to a 1-chloropent-4-en-2-yl chain. This structure combines the rigidity of the cyclohexene ring with the reactivity of a chlorinated alkene side chain.
Properties
CAS No. |
88544-76-7 |
|---|---|
Molecular Formula |
C11H17Cl |
Molecular Weight |
184.70 g/mol |
IUPAC Name |
1-(1-chloropent-4-en-2-yl)cyclohexene |
InChI |
InChI=1S/C11H17Cl/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2,7,11H,1,3-6,8-9H2 |
InChI Key |
DKPDYSBUFYGFNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCl)C1=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 1-chloropent-4-en-2-yl chloride under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Chlorinated Cyclohexene Derivatives
- 1-Chloro-4-(1-chloroethenyl)cyclohexene (CAS 13547-06-3): Structure: Features dual chlorine substituents at the cyclohexene ring and a vinyl group. Reactivity: The presence of two chlorine atoms may enhance electrophilic reactivity, making it prone to nucleophilic substitution or elimination reactions. Molecular Weight: 177.07 g/mol (C₈H₁₀Cl₂) vs. ~175–180 g/mol (estimated for the target compound).
1-(Bromomethyl)cyclohexene (CAS 37677-17-1):
Aromatic and Styryl-Substituted Cyclohexenes
- trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene :
- Structure : A cyclohexene ring with methoxyphenyl and styryl groups.
- Bioactivity : Demonstrates COX-2 inhibitory activity (IC₅₀ = 2.71 mM) and cytotoxicity against cancer cell lines (IC₅₀ = 2.73–24.14 μM). The absence of aromatic groups in the target compound likely precludes similar bioactivity, highlighting the role of methoxyphenyl moieties in medicinal applications .
Liquid Crystal Compounds
- 1-[2-(trans-4-Alkylcyclohexyl)ethyl]-4-arylcyclohex-1-ene :
- Structure : Combines alkyl and aryl substituents for mesophase stability.
- Applications : Used in ferroelectric liquid crystal displays (LCDs) due to optimized electro-optical properties. The target compound’s chloropentenyl chain may disrupt planar alignment, limiting its utility in LCDs unless modified .
Stability and Reactivity
- Leaving Group Efficacy : Bromine in 1-(bromomethyl)cyclohexene facilitates faster substitution than chlorine. The target compound’s chlorine may require harsher conditions (e.g., polar solvents or elevated temperatures) for similar reactions .
- Thermal Stability : Cyclohexene derivatives with bulky substituents (e.g., aryl groups in ) often exhibit higher thermal stability. The target compound’s linear pentenyl chain may reduce stability compared to branched analogs .
Physical and Chemical Properties
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